The compound (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is a complex organic molecule that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound features a hydrazine moiety and a substituted benzylidene group, contributing to its potential pharmacological properties.
This compound can be synthesized through various organic reactions and is studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions including:
The synthesis may require specific conditions such as controlled temperature and pH to ensure high yields and purity. Techniques like refluxing in solvents (e.g., ethanol or methanol) and purification methods such as recrystallization or chromatography are commonly employed.
The compound can undergo various chemical reactions typical for quinazolinones and hydrazines:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity.
The mechanism by which (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one exerts its biological effects is likely related to its ability to interact with specific biological targets such as enzymes or receptors.
Research indicates that quinazolinone derivatives may exhibit antitumor, anti-inflammatory, and antimicrobial activities. The exact mechanism would require further investigation through biochemical assays and molecular docking studies.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are essential for characterizing these properties.
The quinazolin-4(3H)-one nucleus represents a privileged scaffold in medicinal chemistry due to its intrinsic electronic properties, hydrogen-bonding capabilities, and metabolic stability. This bicyclic framework consists of a benzene ring fused with a pyrimidin-4(3H)-one moiety, creating an electron-deficient system amenable to diverse chemical modifications. The C2, N3, and C4 positions serve as key sites for structural diversification, enabling precise modulation of pharmacological profiles. Quinazolinone derivatives exhibit conformational flexibility through lactam-lactim tautomerism, facilitating interactions with biological targets such as enzymes and receptors [4] [8].
Table 1: Representative Bioactive Quinazolin-4(3H)-one Derivatives and Their Therapeutic Applications
Core Structure | C2/N3 Substituents | Key Pharmacological Activities | Reference |
---|---|---|---|
4(3H)-Quinazolinone | 2-Mercapto, 3-allyl | Antioxidant (ABTS⁺ scavenging) | [2] |
4(3H)-Quinazolinone | 2-Hydrazinyl, 3-phenyl | Antimicrobial precursor | [3] |
4(3H)-Quinazolinone | 2-((Thiophen-2-ylmethylene)amino) | Antimicrobial (MIC: 1.95 μg/mL) | [4] |
4(3H)-Quinazolinone | 2-(4-Chlorostyryl) derivatives | Anticancer (DHFR inhibition) | [7] |
4(3H)-Quinazolinone | Arylidene-hydrazinyl hybrids | Multitarget kinase inhibition | [9] |
The scaffold's significance is further evidenced by FDA-approved drugs (e.g., gefitinib, erlotinib) that target tyrosine kinases in oncology. Synthetic accessibility via cyclization of anthranilic acid derivatives provides routes for high-throughput derivatization, as demonstrated by mechanochemical methods, thermal cyclizations, and microwave-assisted syntheses [4]. Quantum studies reveal that electron-donating groups at C6/C7 enhance π-stacking interactions with biological macromolecules, while N3 alkylation improves membrane permeability [8] [9].
The hydrazinyl (–NH–NH₂) moiety at C2 serves as a versatile pharmacophore linker, enabling the construction of hydrazone-based hybrid molecules. Its nucleophilic character facilitates condensation with carbonyl compounds to form Schiff bases, which exhibit enhanced bioactivity through several mechanisms:
Table 2: Influence of Benzylidene Substituents on Biological Activity
Benzylidene Substituent Pattern | Quinazolinone Hybrid Activity (IC₅₀ or MIC) | Key Observations | |
---|---|---|---|
2,4-Dimethoxy | ABTS⁺ IC₅₀: 1.54–1.73 μg/mL | Superior to ascorbic acid (IC₅₀: 2.01 μg/mL) | [2] |
2,3,4-Trihydroxy | DPPH IC₅₀: 2.30 μg/mL | Pyrogallol derivatives show enhanced H-donation | [8] |
Unsubstituted | S. aureus MIC: 7.8–15.6 μg/mL | Lower activity than substituted analogs | [4] |
Thiophen-2-yl | C. albicans MIC: 3.90 μg/mL | Heteroaromatic enhancement of membrane penetration | [4] |
For (E)-2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, the 3,4-dimethoxy motif provides steric protection to the hydrazone bond while enhancing lipid solubility. Molecular docking studies confirm that the dimethoxybenzylidene moiety occupies hydrophobic subpockets in kinase domains, with methoxy oxygen atoms forming hydrogen bonds with Thr830 in EGFR [9]. The phenyl group at N3 extends into solvent-exposed regions, reducing steric clashes in enzyme binding sites [7].
The (E)-configuration of benzylidene-hydrazinyl quinazolinones confers spatial advantages for target engagement:
Anticancer Applications:
Antioxidant Activity:
Antimicrobial Properties:
Table 3: Comprehensive Pharmacological Profile of Quinazolin-4(3H)-one Hybrids
Pharmacological Area | Test System/Model | Key Compounds | Activity Metrics | Mechanistic Insights | |
---|---|---|---|---|---|
Anticancer | MCF-7 breast cancer | 3j | IC₅₀: 0.20 ± 0.02 µM | EGFR/HER2 inhibition | [9] |
A2780 ovarian cancer | 3g | IC₅₀: 0.14 ± 0.03 µM | CDK2 ATP-noncompetitive binding | [9] | |
LNCaP prostate cancer | Pyrogallol hybrids | Selective cytotoxicity | MAPK pathway modulation | [8] | |
Antioxidant | ABTS⁺ scavenging | 5h, 5k, 5l | IC₅₀: 1.54–1.73 µg/mL | Electron donation > HAT | [2] |
DPPH scavenging | 5b, 5h | IC₅₀: 2.30 µg/mL | Radical stabilization via resonance | [2] | |
Ferric ion reduction | Pyrogallol series | EC₅₀ < ascorbic acid | Chelation-enhanced activity | [8] | |
Antimicrobial | S. aureus | 3m | MIC: 1.95 µg/mL | PBP2a binding | [4] |
C. albicans | 3m | MIC: 3.90 µg/mL | Ergosterol biosynthesis disruption | [4] |
The 3,4-dimethoxybenzylidene derivative exhibits dual functionality: antioxidant behavior through methoxy group electron donation and anticancer activity via kinase inhibition. This multitarget engagement positions it as a promising lead for conditions involving oxidative stress and proliferative dysregulation, such as cancer and inflammatory disorders [2] [9]. Molecular dynamics simulations (100 ns) confirm stable binding of (E)-isomers to kinase allosteric sites, with RMSD < 2.0 Å throughout trajectories [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9